benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate
Description
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by its stereospecific amino and methyl substituents at the 3- and 2-positions of the piperidine ring, respectively. The compound (CAS: 724787-35-3) is protected by a benzyl carbamate (Cbz) group, rendering it a versatile intermediate in medicinal chemistry, particularly for synthesizing enantiomerically pure pharmacophores . Its stereochemistry and functional groups make it valuable in asymmetric catalysis and drug discovery, where stereochemical integrity is critical for biological activity.
Properties
IUPAC Name |
benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLSXOAEXCBESC-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693346 | |
| Record name | Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912451-60-6 | |
| Record name | Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2R,3R) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 3-position participates in nucleophilic substitution reactions, forming secondary amines or imines.
Key Findings :
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Alkylation proceeds with retention of stereochemistry due to the rigid piperidine ring.
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Imine formation is pH-dependent, with optimal yields at mildly acidic conditions.
Acylation and Coupling Reactions
The amino group undergoes acylation with electrophilic reagents, while the benzyl ester can be hydrolyzed or transesterified.
Key Findings :
Reductive Amination and Hydrogenation
The amino group facilitates reductive amination, while the benzyl group is susceptible to hydrogenolysis.
Key Findings :
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Hydrogenolysis of the benzyl ester proceeds quantitatively without affecting the amino group .
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Stereochemical integrity is preserved during reductive amination .
Cyclization and Ring-Opening Reactions
The piperidine ring participates in ring-expansion or contraction reactions under controlled conditions.
Key Findings :
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Cyclization requires high temperatures and anhydrous conditions to avoid side reactions .
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Acidic ring-opening yields β-amino acids with retained stereochemistry .
Mechanistic Insights
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Steric Effects : The 2-methyl group hinders axial attack in substitution reactions, favoring equatorial products .
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pH Sensitivity : The amino group (pKa ~9.5) remains protonated under acidic conditions, reducing nucleophilicity.
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Stereochemical Stability : No epimerization is observed below 60°C, as confirmed by chiral HPLC .
Scientific Research Applications
Biological Research
Enzyme-Substrate Interactions
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate has been studied for its role in enzyme-substrate interactions. Its chiral configuration is critical for binding to specific receptors, influencing their activity and providing insights into the mechanisms underlying various biological processes.
Kinetic Resolution and Chiral Auxiliary Approaches
Research has demonstrated methods such as kinetic resolution using homochiral lithium amides to produce enantioenriched intermediates from racemic mixtures. Additionally, employing chiral auxiliaries can facilitate stereoselective transformations to achieve the desired stereocenters.
Synthesis and Production
Synthetic Pathways
The synthesis of this compound typically involves reacting benzyl chloroformate with (2R,3R)-3-amino-2-methylpiperidine under basic conditions. This reaction is often conducted in organic solvents like dichloromethane, with triethylamine used to neutralize byproducts .
Industrial Applications
In industrial settings, continuous flow systems are employed for the efficient production of this compound, ensuring consistent quality and enhanced efficiency during synthesis .
Mechanism of Action
The mechanism of action of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate and related compounds:
Detailed Comparative Analysis
Stereochemical Variations
The (2R,3R) and (2S,3S) stereoisomers (CAS: 724787-35-3 and 1044641-49-7, respectively) exhibit identical molecular formulas but divergent enantioselectivity. For instance, the (2R,3R) configuration may show higher affinity for specific enzyme active sites in drug candidates, whereas the (2S,3S) form could be metabolically less stable due to steric clashes .
Functional Group Differences
- Amino vs. Hydroxyl Groups: The hydroxylated analog (CAS: 2007919-21-1) lacks the nucleophilic amino group, limiting its utility in condensation reactions. However, its hydroxyl group enhances solubility in polar solvents (e.g., water or ethanol), which is advantageous for formulation .
- Chlorine Substituent: The chlorinated derivative (CAS: 1933774-36-7) exhibits increased molecular weight (284.78 vs.
Biological Activity
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- CAS Number : 1932572-89-8
The compound features a piperidine ring with an amino group and a benzyl ester, contributing to its unique biological properties. The chirality at the 2 and 3 positions of the piperidine ring plays a crucial role in determining its interaction with biological targets.
Pharmacological Implications
This compound has been investigated for various pharmacological activities:
- Neurotransmitter Modulation : Its structural similarity to known neurotransmitter modulators suggests potential effects on the central nervous system. Preliminary studies indicate that it may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Antidepressant Activity : Analogous compounds have shown promise in modulating neurotransmitter systems, particularly in the context of antidepressant effects. This activity may be linked to the compound's ability to influence serotonin and norepinephrine pathways.
- Anticancer Properties : Research indicates that piperidine derivatives can exhibit anticancer activity. Some studies have demonstrated that compounds with similar structures induce cytotoxicity and apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .
- Chemokine Receptor Antagonism : Structure-activity relationship (SAR) studies have identified benzyl-piperidines as potent small molecule antagonists for CC chemokine receptors, particularly CCR3. These compounds have shown efficacy in inhibiting eotaxin-induced eosinophil chemotaxis, highlighting their potential in treating allergic conditions and asthma .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Receptor Binding : The compound's chirality allows it to fit into active sites of various receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The ability to inhibit cholinesterases suggests potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. What are the common synthetic routes for benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate?
The compound is typically synthesized via coupling reactions using activated intermediates. For example, a carbamate-protected piperidine derivative (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) can be coupled with carboxylic acids or acylating agents under standard peptide coupling conditions (e.g., EDCI/HOBt or DCC). Evidence from multi-step syntheses shows that palladium catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligands are effective in cross-coupling reactions, achieving yields up to 57% under inert atmospheres .
Q. How is the compound characterized after synthesis?
Post-synthesis characterization involves:
- NMR spectroscopy to confirm stereochemistry and regioselectivity (e.g., distinct chemical shifts for methyl and benzyl groups).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Chiral analysis via supercritical fluid chromatography (SFC) to determine enantiomeric excess (ee) .
- FTIR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1730 cm⁻¹) .
Q. What are the recommended storage conditions to ensure stability?
The compound should be stored in a sealed container under inert gas (e.g., nitrogen), protected from moisture and light. Recommended storage temperatures range from 2–8°C. Avoid exposure to oxidizing agents or strong acids/bases, as piperidine derivatives may undergo ring-opening or decarboxylation under harsh conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Key variables include:
- Catalyst selection : Palladium acetate with tert-butyl XPhos enhances coupling efficiency in Suzuki-Miyaura reactions .
- Temperature control : Maintaining 40–100°C during coupling steps minimizes side reactions.
- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves stereoisomers .
Q. What strategies resolve stereochemical inconsistencies in the synthesis of (2R,3R)-configured piperidines?
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereoselective amination .
- Asymmetric catalysis : Iridium-catalyzed amination achieves >90% ee in allylic substitutions .
- Crystallization : Recrystallization from methanol or ethanol isolates the desired diastereomer .
Q. How can reaction mechanisms be analyzed for key steps like piperidine functionalization?
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps.
- Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer in decarboxylation or deprotection steps.
- Computational modeling : Density functional theory (DFT) predicts transition states for stereochemical outcomes .
Q. What are common impurities in this compound, and how are they identified?
- Byproducts : Unreacted intermediates (e.g., tert-butyl carbamate derivatives) or epimerized stereoisomers.
- Detection : LC-MS with UV detection at 254 nm distinguishes impurities. Pharmacopeial standards recommend thresholds of <0.1% for specified unidentified impurities .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Peptidomimetics : The piperidine scaffold mimics proline in protease inhibitors.
- Kinase inhibitors : Functionalization at the 3-amino position introduces hydrogen-bonding motifs for target binding .
- Prodrugs : The benzyl ester can be hydrolyzed in vivo to release active carboxylic acid derivatives .
Data Contradiction Analysis
- Yield variability in coupling reactions : Discrepancies in reported yields (e.g., 57% vs. 85% in similar protocols) may arise from differences in catalyst purity, solvent drying, or reaction scale. Systematic replication under controlled conditions is advised .
- Stability under acidic conditions : While some protocols use HCl for deprotection, prolonged exposure may degrade the piperidine ring. Alternative methods (e.g., hydrogenolysis) are recommended for acid-sensitive derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
